Undec-2-ene-1,4-diol
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Overview
Description
Undec-2-ene-1,4-diol is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fourth carbon atoms. This compound is part of the diol family, which includes molecules with two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-2-ene-1,4-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For example, the dihydroxylation of undec-2-ene using osmium tetroxide or potassium permanganate can yield this compound . Another method involves the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate, followed by deprotection to obtain the desired diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. The use of robust catalysts such as Grubbs’ catalyst in paraffin has been shown to be effective in catalyzing metathesis reactions, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Undec-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide or potassium permanganate for dihydroxylation.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Epoxides: Formed through oxidation.
Saturated Diols: Formed through reduction.
Halides: Formed through substitution reactions.
Scientific Research Applications
Undec-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of undec-2-ene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The double bond can participate in addition reactions, making the compound reactive under certain conditions .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simpler diol with similar hydroxyl group placement but lacking the double bond.
2-Butene-1,4-diol: Similar structure but with a shorter carbon chain.
1,3-Dioxane: Contains a cyclic structure with two oxygen atoms, differing significantly in reactivity and applications.
Uniqueness
Undec-2-ene-1,4-diol’s unique combination of a double bond and two hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
62499-94-9 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
undec-2-ene-1,4-diol |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9,11-13H,2-6,8,10H2,1H3 |
InChI Key |
OGFJYEJACKOHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=CCO)O |
Origin of Product |
United States |
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